molecular formula C13H11IO3S B291140 4-Methylphenyl 4-iodobenzenesulfonate

4-Methylphenyl 4-iodobenzenesulfonate

Cat. No. B291140
M. Wt: 374.2 g/mol
InChI Key: KPGJKGJAOSMINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphenyl 4-iodobenzenesulfonate is a chemical compound that is commonly used in scientific research for its unique properties. It is a sulfonate ester that contains both an iodine atom and a methyl group, making it a versatile compound for a variety of applications. In

Scientific Research Applications

4-Methylphenyl 4-iodobenzenesulfonate is commonly used in scientific research as a reagent for various reactions, including Suzuki-Miyaura cross-coupling reactions and Buchwald-Hartwig amination reactions. It is also used as a labeling agent for proteins and peptides, as well as a fluorescent probe for imaging studies. Additionally, it has been used in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-iodobenzenesulfonate is not fully understood, but it is believed to act as a nucleophile in various reactions. It is also known to undergo oxidative addition reactions with palladium catalysts, which can facilitate cross-coupling reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Methylphenyl 4-iodobenzenesulfonate. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. It is also known to be stable under various conditions, making it a useful reagent for long-term studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Methylphenyl 4-iodobenzenesulfonate in lab experiments is its versatility. It can be used in various reactions and studies, making it a valuable tool for scientists. Additionally, it is stable and non-toxic, making it a safe reagent to work with. However, one limitation of using this compound is its cost, as it can be expensive to synthesize or purchase.

Future Directions

There are many potential future directions for research involving 4-Methylphenyl 4-iodobenzenesulfonate. One area of interest is the development of new reactions and applications for this compound. Additionally, further studies on its mechanism of action and its effects on biological systems could provide valuable insights into its potential uses in medicine and other fields. Finally, the synthesis of new derivatives of this compound could lead to the development of even more versatile reagents for scientific research.

properties

Molecular Formula

C13H11IO3S

Molecular Weight

374.2 g/mol

IUPAC Name

(4-methylphenyl) 4-iodobenzenesulfonate

InChI

InChI=1S/C13H11IO3S/c1-10-2-6-12(7-3-10)17-18(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3

InChI Key

KPGJKGJAOSMINR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Iodobenzenesulfonyl chloride (604 g, 2 mol) was added with stirring to a solution of 4-methylphenol (227 g, 2.1 mol) and triethylamine (222 g, 2.2 mol) in toluene (1.5 1). The suspension was stirred at 60° C. for 2 h. The reaction mixture was added to excess dilute hydrochloric acid. The precipitate was filtered off and washed with ethanol. A second crop was obtained by concentrating the toluene mother liquor and collecting the solid material in the same manner. The combined crops were recrystallized from 2-propanol (2.5 1). Yield 680 g, 91%.
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604 g
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227 g
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222 g
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reactant
Reaction Step Two
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Reaction Step Two
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